ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-3-28-18(26)13-7-9-14(10-8-13)21-16(25)12-24-19(27)23(2)17(22-24)15-6-4-5-11-20-15/h4-11H,3,12H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGFSXXBJQLPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to interact with the heme moiety of cyp-450.
Mode of Action
In compounds similar to ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450
Biochemical Pathways
Given its potential interaction with cyp-450, it may influence the metabolism of other compounds processed by this enzyme.
Pharmacokinetics
Similar compounds with a 1,2,4-triazole ring have been noted for their ability to form hydrogen bonds with different targets, which can improve pharmacokinetics, pharmacological, and toxicological properties.
Biological Activity
Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a complex organic compound that incorporates a triazole moiety, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications.
Structural Overview
The compound features several key structural components:
- Triazole Ring : Known for its broad spectrum of biological activities including antifungal, antibacterial, and anticancer properties.
- Pyridine Moiety : Often associated with enhanced pharmacological effects due to its ability to interact with various biological targets.
- Acetamido and Benzoate Groups : These functional groups may enhance solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under consideration has been evaluated for its Minimum Inhibitory Concentration (MIC) against these pathogens.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The triazole derivatives have also been investigated for their anticancer properties. Studies suggest that they may inhibit specific enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes in pathogens and cancer cells.
- Receptor Interaction : It could bind to specific receptors altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.
Case Studies
Several studies have highlighted the biological potential of triazole derivatives:
- Antibacterial Study : A recent study evaluated a series of triazole compounds against multi-drug resistant bacteria and found that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics .
- Anticancer Research : Another research highlighted the efficacy of triazole-containing compounds in inhibiting tumor growth in vitro and in vivo models. The study reported that these compounds could induce apoptosis in cancer cells through caspase activation .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit antimicrobial properties. Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms involving cell wall synthesis disruption and enzyme inhibition.
Antifungal Properties
Similar triazole compounds are known for their antifungal activities. This compound may exhibit potential as an antifungal agent by targeting fungal cell membranes or metabolic pathways.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation by interfering with various signaling pathways involved in tumor growth and metastasis. Preliminary studies suggest that this compound may warrant further investigation in cancer models.
Enzyme Inhibition
The presence of a triazole ring often correlates with enzyme inhibition capabilities. Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-y)-4,5-dihydro -1H -1,2,4-triazol -1 -yl)acetamido)benzoate may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
Molecular Docking Studies
Computational studies using molecular docking techniques have been employed to predict the binding affinity of ethyl 4-(2-(4-methyl -5 -oxo -3 -(pyridin -2 -y)-4,5-dihydro -1H -1,2,4-triazol -1 -yl)acetamido)benzoate to various biological targets. These studies help identify potential therapeutic applications by elucidating the interaction between the compound and target proteins.
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
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Key Observations :
Nucleophilic Substitution
The acetamido linker participates in nucleophilic substitutions:
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Mechanistic Insight :
-
The pyridine ring acts as an electron-withdrawing group, polarizing the acetamido carbonyl and enhancing electrophilicity.
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Reduction Reactions
Selective reduction of functional groups has been reported:
Triazole Ring Modifications
The 1,2,4-triazole core undergoes cyclization and coordination reactions:
Cyclization
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Reaction : Treatment with POCl₃ at 110°C forms fused oxadiazole rings via intramolecular dehydration .
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Product : Bicyclic derivatives with improved metabolic stability .
Metal Coordination
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Complexation : Reacts with Cu(II) or Zn(II) salts in ethanol to form octahedral complexes.
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Applications : Potential as catalysts or metallodrug precursors.
Functionalization of the Pyridine Moiety
The pyridin-2-yl group participates in electrophilic substitution:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyridin-2-yl derivative |
| Sulfonation | ClSO₃H, CH₂Cl₂, rt | Pyridine-2-sulfonic acid analog |
Stability Under Various Conditions
| Condition | Outcome | Degradation Products |
|---|---|---|
| pH 2–3 (aqueous) | Ester hydrolysis dominates (>90% in 24 hrs) | Benzoic acid derivative |
| UV light (254 nm) | Photooxidation of triazole ring | N-Oxide and ring-opened byproducts |
Key Reaction Optimization Data
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 7.3–8.1 ppm), ester carbonyls (δ 165–170 ppm), and triazolone NH (δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 412.15) .
- X-ray crystallography : Resolves bond angles (e.g., C–N–C at 123.87°) and crystal packing (monoclinic P21/n space group) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) .
Advanced: How can computational methods like QSAR or molecular docking predict its biological activity?
Q. Methodological Answer :
- QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with enzyme inhibition (e.g., IC50 values for kinase targets) .
- Molecular docking (AutoDock Vina) : Simulates binding to active sites (e.g., EGFR kinase: binding energy ≤ -8.5 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Advanced: What experimental approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?
Q. Methodological Answer :
- Dose-response assays : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) to identify selectivity .
- Mechanistic studies : Use Western blotting to verify target inhibition (e.g., p-STAT3 suppression) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methyl with halogen) to isolate activity contributors .
Advanced: How are reaction mechanisms elucidated for transformations involving its triazolone ring?
Q. Methodological Answer :
- Isotopic labeling (18O/2H) : Tracks oxygen incorporation during oxidation of the triazolone ring .
- DFT calculations (Gaussian 09) : Model transition states for ring-opening reactions (e.g., activation energy ≤ 25 kcal/mol) .
- In situ IR monitoring : Detects intermediate formation (e.g., acyl azides at 2100 cm⁻¹) .
Basic: What are best practices for developing HPLC methods to quantify this compound in mixtures?
Q. Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% TFA (70:30 v/v) .
- Flow rate : 1.0 mL/min, UV detection at 254 nm .
- Validation : Linearity (R² > 0.99), LOD ≤ 0.1 µg/mL, recovery ≥98% .
Advanced: How do crystallographic data inform its reactivity and supramolecular interactions?
Q. Methodological Answer :
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding: 35%, π-π stacking: 20%) .
- Thermal gravimetry (TGA) : Correlates crystal packing with decomposition temperature (>200°C) .
- Mercurocurvature maps : Visualize electrostatic potential for nucleophilic attack sites .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Q. Methodological Answer :
- MTT assay : Cytotoxicity in cancer cells (48–72 hr incubation) .
- Agar diffusion : Antimicrobial activity against S. aureus (zone inhibition ≥15 mm) .
- Enzyme inhibition (e.g., COX-2) : Spectrophotometric monitoring of prostaglandin E2 reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
